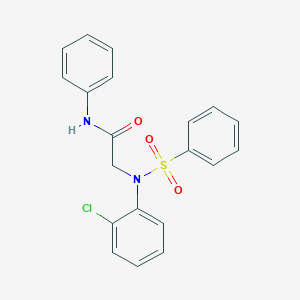
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of glycine receptor antagonists and has been found to have potential applications in the treatment of various neurological disorders.
Mechanism of Action
CGP 48664 acts as a glycine receptor antagonist, blocking the activity of glycine receptors in the brain and spinal cord. This results in a reduction in the excitability of neurons, leading to a decrease in the transmission of pain signals and a reduction in seizures.
Biochemical and Physiological Effects
CGP 48664 has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of neurons in the brain and spinal cord, leading to a reduction in the transmission of pain signals. It has also been found to have anxiolytic effects, reducing anxiety levels in animal models.
Advantages and Limitations for Lab Experiments
CGP 48664 has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize in the lab. However, its use is limited by its low solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several potential future directions for research on CGP 48664. One area of interest is its potential use in the treatment of neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Another area of interest is its potential use as an anesthetic agent, which could have advantages over traditional anesthetics. Finally, further research is needed to fully understand the biochemical and physiological effects of CGP 48664 and its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of CGP 48664 involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with aniline to form N-(2-chlorophenyl)aniline. This compound is then reacted with phenylsulfonyl chloride to form N-(2-chlorophenyl)-N-phenylsulfonamide. Finally, this compound is reacted with glycine methyl ester hydrochloride to form CGP 48664.
Scientific Research Applications
CGP 48664 has been extensively studied in scientific research for its potential applications in the treatment of various neurological disorders. It has been found to have potential therapeutic effects in conditions such as epilepsy, neuropathic pain, and anxiety disorders. It has also been studied for its potential use as an anesthetic agent.
properties
Product Name |
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
Molecular Formula |
C20H17ClN2O3S |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-phenylacetamide |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-13-7-8-14-19(18)23(27(25,26)17-11-5-2-6-12-17)15-20(24)22-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,24) |
InChI Key |
PTVNTHIVCQGMRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B258426.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B258435.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)
![6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)


![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)


![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)